(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
USP7-IN-4 is a highly potent and selective allosteric USP7 inhibitor.
Scientific Research Applications
Synthesis and Derivative Development
(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex molecule that has been studied in the context of synthesizing novel derivatives. For example, a study focused on synthesizing novel isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition processes, which could be related to the broader chemical class of the compound (Rahmouni et al., 2014).
Biological Evaluation
Another study synthesized a series of pyrazolopyrimidines derivatives, similar to our compound of interest, and evaluated them for their anticancer and anti-5-lipoxygenase activities. This suggests potential applications in cancer treatment and inflammation management (Rahmouni et al., 2016).
Potential in Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
A related study in the field of medicinal chemistry synthesized pyrazolo[1,5-a]pyrimidines and found that certain derivatives showed significant anti-inflammatory properties without the ulcerogenic activity typical of many NSAIDs (Auzzi et al., 1983).
Aurora Kinase Inhibition and Cancer Treatment
The compound’s structural class was explored in the development of Aurora kinase inhibitors. These are significant in cancer treatment as they play a role in the regulation of cell division. A derivative was investigated for its potential usefulness in treating cancer, indicating a link to oncological research (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Another study synthesized new derivatives of pyrazolo[1,5-a]pyrimidine and investigated their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Abdelhamid et al., 2010).
Tautomerism and Chemical Stability
The compound's chemical class was also studied for its tautomerism and stability. One study focused on the structure of the spontaneous transformation products of a similar compound in crystal and solution, which is essential for understanding its chemical behavior (Gubaidullin et al., 2014).
Antiproliferative Activity
The antiproliferative activity of pyrazolopyridine derivatives, which are chemically similar to our compound of interest, has been explored, indicating potential applications in cancer research (Fayed et al., 2019).
Properties
CAS No. |
2196243-57-7 |
---|---|
Molecular Formula |
C29H34N6O3 |
Molecular Weight |
514.63 |
IUPAC Name |
3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H34N6O3/c1-20(22-6-4-3-5-7-22)16-24(36)34-14-12-29(38,13-15-34)18-35-19-31-25-26(28(35)37)32-33(2)27(25)23-10-8-21(17-30)9-11-23/h3-11,19-20,38H,12-18,30H2,1-2H3/t20-/m1/s1 |
InChI Key |
DGHAUZFDWIZFRM-HXUWFJFHSA-N |
SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC=C(C=C4)CN)O)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
USP7-IN-4; USP7IN4; USP7 IN 4; USP7IN-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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